Ibuprofen ethyl, (R)-
Overview
Description
Ibuprofen ethyl, ®- is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is an ester formed by the reaction of ibuprofen with ethanol. It retains the pharmacological properties of ibuprofen but may exhibit different pharmacokinetic characteristics due to its esterified form. Ibuprofen ethyl, ®- is primarily used in scientific research to explore the effects of esterification on the activity and bioavailability of ibuprofen.
Mechanism of Action
Target of Action
Ibuprofen Ethyl, ®-, like its parent compound ibuprofen, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and blood clotting .
Mode of Action
Ibuprofen Ethyl, ®-, acts as a non-selective, reversible inhibitor of the cyclooxygenase enzymes . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer . It’s worth noting that the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .
Biochemical Pathways
The primary biochemical pathway affected by Ibuprofen Ethyl, ®-, is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, ibuprofen reduces the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of Ibuprofen Ethyl, ®-, are expected to be similar to those of ibuprofen. Ibuprofen is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its clearance increases at doses greater than 600mg . Ibuprofen is metabolized to glucuronide conjugates, which are excreted in the urine .
Result of Action
The inhibition of prostaglandin and thromboxane synthesis by Ibuprofen Ethyl, ®-, results in reduced inflammation, pain, and fever . Additionally, ibuprofen has been found to have effects on various inflammatory mediators and cells involved in acute and chronic inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ibuprofen Ethyl, ®-. For instance, ibuprofen has been identified as an emerging environmental pollutant due to its high human consumption and low rate of environmental degradation . Furthermore, the use of certain solvents can enhance the enzymatic resolution of racemic ibuprofen ethyl ester, leading to increased production of (S)-ibuprofen .
Biochemical Analysis
Biochemical Properties
“Ibuprofen Ethyl, ®-” interacts with various enzymes and proteins in biochemical reactions. It has been studied for its interaction with the enzyme thermostable esterase (EST10) from Thermotoga maritima . The nature of these interactions involves the enzymatic resolution of racemic Ibuprofen Ethyl Ester to produce (S)-Ibuprofen .
Cellular Effects
The effects of “Ibuprofen Ethyl, ®-” on cells and cellular processes are primarily related to its role as a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . By inhibiting these enzymes, “Ibuprofen Ethyl, ®-” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “Ibuprofen Ethyl, ®-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a non-selective reversible inhibitor of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins .
Temporal Effects in Laboratory Settings
Studies have shown that it can be used in an ionic liquid system for the enzymatic resolution of racemic Ibuprofen Ethyl Ester .
Metabolic Pathways
“Ibuprofen Ethyl, ®-” is involved in the arachidonic acid metabolic pathway, where it interacts with the enzymes COX-1 and COX-2 . It inhibits these enzymes, preventing the conversion of arachidonic acid into prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen ethyl, ®- typically involves the esterification of ibuprofen with ethanol. This reaction is catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or other suitable catalysts. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethyl ester of ibuprofen .
Industrial Production Methods
Industrial production of ibuprofen ethyl, ®- follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ibuprofen to its ethyl ester while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen ethyl, ®- undergoes various chemical reactions, including:
Esterification: Formation of the ester from ibuprofen and ethanol.
Hydrolysis: Conversion back to ibuprofen and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Potential modifications to the ester group under specific conditions.
Common Reagents and Conditions
Esterification: Ethanol and dicyclohexylcarbodiimide (DCC) as a catalyst.
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Ibuprofen ethyl, ®-.
Hydrolysis: Ibuprofen and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester group.
Scientific Research Applications
Ibuprofen ethyl, ®- is used in various scientific research applications, including:
Chemistry: Studying the effects of esterification on the chemical properties and reactivity of ibuprofen.
Biology: Investigating the biological activity and metabolism of esterified ibuprofen in cellular and animal models.
Medicine: Exploring the potential therapeutic benefits and pharmacokinetics of ibuprofen ethyl, ®- compared to ibuprofen.
Industry: Developing new formulations and delivery systems for ibuprofen to enhance its bioavailability and efficacy
Comparison with Similar Compounds
Ibuprofen ethyl, ®- can be compared with other esterified forms of ibuprofen and similar NSAIDs:
Ibuprofen methyl ester: Another esterified form of ibuprofen with similar properties but different pharmacokinetics.
Ibuprofen propyl ester: Exhibits different solubility and absorption characteristics.
Naproxen ethyl ester: An esterified form of another NSAID, naproxen, used for similar purposes.
Ketoprofen ethyl ester: An esterified form of ketoprofen, another NSAID with similar applications
Ibuprofen ethyl, ®- is unique in its specific esterification with ethanol, which may offer distinct advantages in terms of solubility, absorption, and bioavailability compared to other esterified forms of ibuprofen and similar NSAIDs.
Properties
IUPAC Name |
ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFUVWJFLDLJP-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219318 | |
Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153153-85-6 | |
Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153153-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen ethyl, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUPROFEN ETHYL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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